2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
The compound 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at the 5-position and a benzamide group at the 3-position. Key structural features include:
- 3-hydroxybenzylidene moiety: Facilitates hydrogen bonding and influences solubility.
- 2-bromobenzamide group: Introduces steric bulk and electronic effects via the bromine atom.
- Thioxo group at C2: Enhances electron delocalization within the heterocyclic ring.
Characterization methods such as $^1$H-NMR, IR, and MS are standard for such derivatives .
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-13-7-2-1-6-12(13)15(22)19-20-16(23)14(25-17(20)24)9-10-4-3-5-11(21)8-10/h1-9,21H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBUBXFECAQASJ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromobenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could result in various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been evaluated for its in vitro cytotoxicity against Dalton's lymphoma ascites (DLA) cancer cell line. Notably, derivatives with specific substitutions on the benzylidene ring demonstrated enhanced inhibitory activity against these cancer cells, suggesting a structure-activity relationship that warrants further investigation.
Antimicrobial Properties
Thiazolidinones, including the compound , have been noted for their antimicrobial efficacy. This class of compounds has shown activity against a range of bacterial and fungal strains. The specific mechanisms of action are still under investigation, but they are believed to involve interference with microbial cell wall synthesis or function.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial for optimizing the efficacy of thiazolidinone derivatives. Researchers have synthesized various analogues of 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide to assess how different functional groups on the benzylidene ring influence biological activity. This approach helps in identifying lead compounds for further development.
Potential in Drug Development
The unique structural features of 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide position it as a candidate for drug development. Its dual action as both an anticancer and antimicrobial agent opens avenues for creating multi-target therapeutic agents that could be particularly beneficial in treating infections in cancer patients or addressing drug-resistant microbial strains .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant cytotoxicity against DLA cells | |
| Antimicrobial | Efficacy against various bacteria and fungi | |
| Structure Activity | Variations on benzylidene ring enhance biological activity |
Case Studies
Several case studies have investigated the therapeutic potential of thiazolidinone derivatives:
- Cytotoxicity Study : A study demonstrated that specific analogues of thiazolidinones exhibited IC50 values significantly lower than standard chemotherapy agents against DLA cells. This finding suggests a potential role for these compounds in cancer therapy.
- Antimicrobial Efficacy : In another study, a series of thiazolidinone derivatives were tested against clinical isolates of resistant bacterial strains. The results indicated that certain modifications led to increased potency compared to existing antibiotics.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzylidene and benzamide groups significantly influence melting points, yields, and solubility:
Key Observations :
- Electron-withdrawing groups (e.g., -Br, -Cl): Increase melting points and may reduce solubility in polar solvents. Compound 52, with bromine and methoxy groups, has a lower melting point (176–177°C) compared to non-halogenated derivatives, likely due to disrupted crystal packing .
- Hydroxy groups: Enhance solubility via hydrogen bonding. The target compound’s 3-hydroxybenzylidene may improve aqueous solubility compared to non-hydroxylated analogs.
- Carboxylic acid derivatives (e.g., 3d) : Exhibit higher melting points and solubility compared to benzamide derivatives due to ionizable -CO$_2$H groups .
Antibacterial Targets
The compound [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid () showed a binding energy of -5.7 kcal/mol with the Beta sliding clamp protein (dnaN), critical for bacterial DNA replication. Key interactions included Asp238A and bromide moieties . The target compound’s bromine and hydroxy groups may similarly engage in halogen bonding and hydrogen bonding, respectively, enhancing affinity for bacterial targets.
Antifungal and Anticancer Potential
The target compound’s lack of nitro groups may reduce cytotoxicity compared to these analogs but improve selectivity.
Biological Activity
2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative with notable potential in medicinal chemistry. Its unique structure, which includes a bromine atom and a thiazolidinone core, suggests various biological activities, particularly in oncology and antimicrobial applications.
- Molecular Formula : C17H11BrN2O3S2
- Molecular Weight : 435.31 g/mol
- CAS Number : [Not provided in the results]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazolidinone ring is known to inhibit various protein kinases, which play critical roles in cancer cell proliferation and survival. For instance, studies have indicated that similar compounds can inhibit kinases such as DYRK1A and GSK3α/β, which are involved in oncogenic signaling pathways .
Anticancer Properties
Research has demonstrated that derivatives of thiazolidinones exhibit significant anticancer activity. For example, compounds structurally related to 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide have shown:
- Inhibition of Tumor Cell Proliferation : In vitro studies on various cancer cell lines (e.g., Huh7, Caco2, MDA-MB 231) have reported IC50 values indicating effective growth inhibition at low micromolar concentrations .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Huh7 | <10 | High sensitivity |
| Caco2 | <8 | Significant growth inhibition |
| MDA-MB 231 | <10 | Effective against breast cancer |
Antimicrobial Activity
The compound's thiazolidinone structure is also associated with antimicrobial properties. It may disrupt microbial enzyme functions, leading to effective inhibition of pathogen growth. Similar compounds have been shown to possess broad-spectrum antibacterial activity .
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study evaluating a series of thiazolidinone derivatives found that several compounds exhibited nanomolar inhibition against DYRK1A and GSK3α/β. The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency .
- Cytotoxicity Assays : In a comprehensive evaluation of cytotoxic effects against various cancer cell lines, the compound demonstrated promising results. The most active derivatives showed IC50 values lower than 10 µM against multiple tumor types, suggesting strong potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves a condensation reaction between 3-hydroxybenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with 2-bromobenzoyl chloride under reflux in ethanol or methanol .
- Catalysts like acetic acid enhance cyclization efficiency. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–90°C), and stoichiometric ratios of reagents to improve yield (reported 60–75%) and purity .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies Z-configuration at the benzylidene double bond (δ 7.8–8.2 ppm for vinyl protons) and confirms the thiazolidinone ring (C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 449.3 (C₁₈H₁₃BrN₂O₃S₂) .
- X-ray Crystallography : SHELX or ORTEP-III refines crystal structures to resolve stereochemical ambiguities and validate hydrogen bonding (e.g., S···O interactions stabilizing the thioxo group) .
Q. What are the primary biological activities reported for this compound?
- Findings :
- Demonstrates antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus: MIC 8–16 µg/mL) and antifungal effects (Candida albicans: MIC 32 µg/mL) via thiazolidinone-mediated disruption of membrane integrity .
- Anticancer potential in vitro (IC₅₀ 10–20 µM against A549 lung cancer cells) attributed to thioxo group-mediated ROS generation and apoptosis induction .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3-hydroxy vs. 4-methoxy benzylidene) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- The 3-hydroxy group enhances solubility via hydrogen bonding but reduces metabolic stability compared to methoxy analogs. For example, 4-methoxy derivatives show improved in vivo half-lives (t₁/₂ > 6 hours) but lower antimicrobial potency (MIC 32–64 µg/mL) .
- Bromine at the benzamide position increases steric bulk, improving target selectivity (e.g., kinase inhibition vs. off-target cytotoxicity) .
Q. What computational strategies are used to predict binding modes with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like E. coli enoyl-ACP reductase (PDB: 1C14), revealing hydrogen bonds between the thioxo group and Arg158 .
- QSAR Modeling : 3D descriptors (e.g., polar surface area, logP) correlate with cytotoxicity (R² > 0.85) to prioritize analogs for synthesis .
Q. How can contradictory data on anticancer efficacy across cell lines be resolved?
- Analysis Framework :
- Dose-Response Variability : Test multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific sensitivity linked to thiazolidinone uptake via organic anion transporters .
- Mechanistic Studies : Compare ROS levels (DCFDA assay) and apoptosis markers (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Optimization :
- Byproduct Mitigation : Replace ethanol with acetonitrile to suppress hydrolysis of the thiosemicarbazone intermediate during cyclization .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate >95% pure product, validated by HPLC (C18 column, λ = 254 nm) .
Comparative and Mechanistic Questions
Q. How does this compound compare to rhodanine derivatives in modulating enzyme activity?
- Functional Insights :
- Rhodanine derivatives (e.g., 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one) show broader kinase inhibition but lower selectivity. This compound’s benzamide moiety restricts binding to hydrophobic pockets in specific targets (e.g., EGFR) .
Q. What strategies improve metabolic stability without compromising bioactivity?
- Design Modifications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
